![molecular formula C12H19Cl2N3O B3001028 N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide CAS No. 1137950-00-5](/img/structure/B3001028.png)
N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide
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Overview
Description
“N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide” is a unique chemical compound provided by Sigma-Aldrich to early discovery researchers . It’s also known as “N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide dihydrochloride” with a molecular weight of 292.20 and a molecular formula of C12H19Cl2N3O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide” are not fully detailed in the current resources. The molecular weight is 292.20 and the molecular formula is C12H19Cl2N3O .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide:
Anti-Tubercular Agents
This compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. It has shown promising results with IC90s ranging from 3.73 to 4.00 μM, indicating its potential as a potent anti-tubercular agent .
Cytotoxicity Studies
The active compounds of this chemical have been tested for cytotoxicity on HEK-293 (human embryonic kidney) cells. This is crucial for determining the safety profile of potential therapeutic agents .
Alzheimer’s Disease Treatment
It has been involved in the discovery of treatments for Alzheimer’s disease, specifically as an effective dual AChE/GSK3β inhibitor, which is significant for increasing acetylcholine levels in the brain without affecting those in the gut .
Anti-Fibrosis Activity
Some derivatives of this compound have displayed better anti-fibrosis activity than existing drugs on HSC-T6 cells, which could lead to new treatments for fibrotic diseases .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to understand its interaction with biological targets, which is essential for drug design and development .
Mechanism of Action
Target of Action
Similar compounds have been known to target soluble epoxide hydrolase (seh), a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (eets) . EETs are potent endogenous anti-inflammatory mediators .
Mode of Action
Based on the known action of similar compounds, it can be hypothesized that it may inhibit the activity of its target enzyme, thereby stabilizing the concentration of eets and reducing pain and inflammatory states .
Biochemical Pathways
The inhibition of seh can lead to the stabilization of eets, which are involved in various biochemical pathways related to inflammation and pain .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may reduce pain and inflammation by stabilizing eets .
properties
IUPAC Name |
N-(4-piperidin-4-ylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(16)15-12-8-11(4-7-14-12)10-2-5-13-6-3-10/h4,7-8,10,13H,2-3,5-6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWLSQLZSBMUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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